molecular formula C18H30N2O5 B12337312 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE CAS No. 2101206-19-1

2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE

Cat. No.: B12337312
CAS No.: 2101206-19-1
M. Wt: 354.4 g/mol
InChI Key: QGARJDSINCCJJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE typically involves the reaction of a spirocyclic precursor with Boc anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE is primarily related to its ability to interact with various molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity . The spirocyclic structure also provides rigidity, which can influence the compound’s binding affinity and specificity .

Properties

CAS No.

2101206-19-1

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ditert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2,7-dicarboxylate

InChI

InChI=1S/C18H30N2O5/c1-16(2,3)24-14(22)19-11-9-18(12-19)8-7-10-20(13(18)21)15(23)25-17(4,5)6/h7-12H2,1-6H3

InChI Key

QGARJDSINCCJJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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